molecular formula C24H26N2O4 B5525446 (1R,7S)-3-(3,4-dimethylphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

(1R,7S)-3-(3,4-dimethylphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

Cat. No.: B5525446
M. Wt: 406.5 g/mol
InChI Key: XSPYVEPFCXAUHY-YOTFRABOSA-N
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Description

(1R,7S)-3-(3,4-dimethylphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[52101,5]dec-8-ene-6-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7S)-3-(3,4-dimethylphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The key steps may include:

    Formation of the Tricyclic Core: This can be achieved through a series of cyclization reactions, often involving intramolecular cycloaddition or ring-closing metathesis.

    Functionalization: Introduction of the 3,4-dimethylphenyl group, the N-methyl group, and the 5-methylfuran-2-ylmethyl group can be carried out through various substitution reactions, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions need to be carefully controlled.

    Use of Catalysts: Efficient catalysts can enhance the reaction rate and selectivity.

    Purification Techniques: Techniques such as crystallization, chromatography, and distillation may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,7S)-3-(3,4-dimethylphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution Reagents: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of alcohols, amines, or hydrocarbons.

    Substitution: Introduction of new alkyl, aryl, or functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,7S)-3-(3,4-dimethylphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its tricyclic structure may impart specific mechanical, thermal, or chemical properties to the materials.

Mechanism of Action

The mechanism of action of (1R,7S)-3-(3,4-dimethylphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Altering Protein Function: Affecting the function of specific proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R,7S)-3-(3,4-dimethylphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific tricyclic structure and the presence of multiple functional groups. These features confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

(1R,7S)-3-(3,4-dimethylphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-14-5-7-17(11-15(14)2)26-13-24-10-9-19(30-24)20(21(24)23(26)28)22(27)25(4)12-18-8-6-16(3)29-18/h5-11,19-21H,12-13H2,1-4H3/t19-,20?,21?,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPYVEPFCXAUHY-YOTFRABOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)N(C)CC5=CC=C(O5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)N(C)CC5=CC=C(O5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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